4-N-pyridin-4-ylbenzene-1,4-diamine
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Overview
Description
4-N-pyridin-4-ylbenzene-1,4-diamine is an organic compound with the molecular formula C26H20N6. It is a derivative of benzene and pyridine, characterized by the presence of two amino groups attached to the benzene ring and a pyridine ring attached to one of the amino groups. This compound is known for its versatility in forming stable complexes with various metals, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . This suggests that the compound may interact with metal ions or metal-containing proteins in the body.
Mode of Action
Given its classification as a pyridine-based ligand, it is likely that it interacts with its targets (potentially metal ions or metal-containing proteins) by forming stable complexes . The formation of these complexes could alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
The interaction of pyridine-based ligands with metal ions or metal-containing proteins can influence a variety of biochemical pathways, depending on the specific targets involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-N-pyridin-4-ylbenzene-1,4-diamine can be synthesized through a one-step reaction involving 4,4’-bipyridine and 1,4-dibromobenzene. The reaction typically occurs in the presence of a palladium catalyst under an inert atmosphere, such as nitrogen or argon. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-N-pyridin-4-ylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halides or other electrophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-N-pyridin-4-ylbenzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Similar structure but with additional pyridine rings.
1,4-Bis[bis(4-pyridinyl)amino]benzene: Another derivative with multiple pyridine groups.
Uniqueness
4-N-pyridin-4-ylbenzene-1,4-diamine is unique due to its specific arrangement of amino and pyridine groups, which confer distinct chemical reactivity and coordination properties. This uniqueness makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Properties
IUPAC Name |
4-N-pyridin-4-ylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFGRYYEROKAHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301854 |
Source
|
Record name | MLS002920717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60172-08-9 |
Source
|
Record name | MLS002920717 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002920717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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